molecular formula C18H25NO6 B12299961 trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12299961
M. Wt: 351.4 g/mol
InChI Key: ATPJSCRRUKTQQU-UHFFFAOYSA-N
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Description

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 2,4-dimethoxybenzaldehyde.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during the synthesis. These groups are later removed under acidic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • Trans-1-(Tert-butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a dimethoxy-substituted phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO6, with a molar mass of 351.39 g/mol. The compound features:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Tert-butoxycarbonyl group : Commonly used as a protecting group in organic synthesis.
  • Dimethoxyphenyl substituent : Contributes to the compound's chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available materials such as tert-butyl carbamate and 2,4-dimethoxybenzaldehyde. Key steps include:

  • Formation of the Pyrrolidine Ring : Cyclization reactions lead to the formation of the pyrrolidine structure.
  • Protection and Deprotection Steps : The Boc group protects reactive amine functionalities during synthesis, which can be removed under acidic conditions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. For example, certain pyrrolidine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar effects .

Inhibition of Fibrosis

Recent studies have highlighted the role of pyrrolidine derivatives in inhibiting fibrosis-related pathways. Compounds exhibiting structural similarities have been shown to reduce collagen production and expression of fibrosis markers such as COL1A1 in liver cells . This suggests that this compound may also contribute to anti-fibrotic activity.

Research Findings

StudyFindings
Demonstrated that related pyrrolidine compounds inhibit COL1A1 expression significantly compared to controls.
Highlighted antiviral activities of β-amino acid derivatives against various viruses, indicating potential for this compound.
Investigated anti-inflammatory properties in similar compounds, suggesting a broader therapeutic potential for this class of molecules.

Case Studies

While direct case studies involving this compound are sparse, related compounds have been evaluated in various models:

  • In Vitro Studies : Compounds structurally akin to this compound have shown significant inhibition rates against fibrosis markers in liver cell lines .
  • Animal Models : Similar pyrrolidine derivatives have been tested for their efficacy in reducing inflammation and fibrosis in vivo, providing insights into their potential therapeutic applications .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(14(10-19)16(20)21)12-7-6-11(23-4)8-15(12)24-5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)

InChI Key

ATPJSCRRUKTQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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